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Compound of Interest

3-Phenylimidazo[1,5-a]pyridine-1-
Compound Name:
carbaldehyde

Cat. No.: B1362413

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phenylimidazo[1,5-a]pyridine-1-carbaldehyde is a heterocyclic organic compound
featuring a fused imidazo[1,5-a]pyridine ring system. This core structure is of significant interest
in medicinal chemistry and materials science. The presence of a phenyl group at the 3-position
and a reactive carbaldehyde (aldehyde) group at the 1-position makes it a versatile synthetic
intermediate for the development of more complex molecules with diverse biological activities
and material properties. Notably, derivatives of this compound have been investigated as
potent inhibitors of tubulin polymerization and the PI3K/Akt signaling pathway, both of which
are critical targets in cancer therapy.

Chemical Structure and Properties

The chemical structure of 3-Phenylimidazo[1,5-a]pyridine-1-carbaldehyde is characterized
by a planar imidazo[1,5-a]pyridine bicyclic system, a phenyl substituent, and a formyl group.

Chemical Structure:
Caption: Chemical structure of 3-Phenylimidazo[1,5-a]pyridine-1-carbaldehyde.

Table 1: Physicochemical Properties

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b1362413?utm_src=pdf-interest
https://www.benchchem.com/product/b1362413?utm_src=pdf-body
https://www.benchchem.com/product/b1362413?utm_src=pdf-body
https://www.benchchem.com/product/b1362413?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1362413?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

Property Value Reference

Molecular Formula C14H10N20 [1]

Molecular Weight 222.24 g/mol [1]

CAS Number 446830-54-2 [1]

Appearance Light brown powder [Chem-ImpeX]

Melting Point 122-127 °C [Chem-Impex]

Purity >95% [Chem-ImpeX]

Storage Conditions Store at 0-8°C [Chem-ImpeX]
Table 2: Spectroscopic Data

Type Data Reference

610.10 (s, 1H), 8.39 (d, J =
'H NMR (300 MHz, CDCls) 8.3 Hz, 2H), 7.77 (d,J=6.6 e

Hz, 2H), 7.58-7.46 (m, 3H),

7.22 (dd)

Experimental Protocols

Synthesis via Vilsmeier-Haack Reaction

The synthesis of 3-Phenylimidazo[1,5-a]pyridine-1-carbaldehyde is typically achieved

through a Vilsmeier-Haack reaction, which is a widely used method for the formylation of

electron-rich aromatic and heteroaromatic compounds.[4][5]

Reaction Scheme:
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Caption: Vilsmeier-Haack formylation of 3-phenylimidazo[1,5-a]pyridine.
Detailed Methodology:

While a specific detailed protocol for this exact substrate is not readily available in the provided
search results, a general procedure based on the Vilsmeier-Haack reaction is as follows. This
should be adapted and optimized for the specific substrate.

e Reagent Preparation: In a round-bottom flask, N,N-dimethylformamide (DMF) is cooled in an
ice bath. Phosphorus oxychloride (POCIs) is added dropwise with stirring to form the
Vilsmeier reagent (a chloromethyliminium salt).[6] The reaction is typically exothermic and
should be controlled.

o Reaction: The starting material, 3-phenylimidazo[1,5-a]pyridine, is added portionwise to the
prepared Vilsmeier reagent. The reaction mixture is then heated to facilitate the electrophilic
substitution. Reaction progress can be monitored by thin-layer chromatography (TLC).

o Work-up: After the reaction is complete, the mixture is cooled and carefully poured into a
beaker of crushed ice and neutralized with a base, such as sodium carbonate solution.[7]

o Extraction and Purification: The aqueous mixture is extracted with an organic solvent (e.g.,
dichloromethane or ethyl acetate). The combined organic layers are washed with brine, dried
over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The
crude product is then purified, typically by column chromatography on silica gel.

Biological Activity and Signaling Pathways
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While direct quantitative biological data for 3-Phenylimidazo[1,5-a]pyridine-1-carbaldehyde
is limited in the available literature, its derivatives, particularly imidazo[1,5-a]pyridine-
benzimidazole hybrids, have shown significant activity as inhibitors of two key cancer-related
pathways: tubulin polymerization and the PI3K/Akt signaling pathway.[2][3] This suggests that
the core 3-phenylimidazo[1,5-a]pyridine scaffold is a valuable pharmacophore for targeting
these pathways.

Inhibition of Tubulin Polymerization

Microtubules are dynamic polymers of a- and B-tubulin heterodimers that are essential for
various cellular processes, including cell division, motility, and intracellular transport.[6]
Disruption of microtubule dynamics is a clinically validated strategy in cancer chemotherapy.
Inhibitors of tubulin polymerization prevent the formation of the mitotic spindle, leading to cell
cycle arrest in the G2/M phase and subsequent apoptosis.[7][8]

Tubulin Polymerization Inhibition
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Caption: Mechanism of tubulin polymerization inhibition.

Inhibition of the PI3K/Akt Sighaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial intracellular
cascade that regulates cell proliferation, growth, survival, and metabolism.[9][10] This pathway
is frequently hyperactivated in many types of cancer due to mutations in its components.[10]

Signaling Cascade:

Activation: The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) by
growth factors. This leads to the recruitment and activation of PI3K.[9]

e Second Messenger Production: Activated PI3K phosphorylates phosphatidylinositol (4,5)-
bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[11]

o Akt Activation: PIP3 acts as a second messenger, recruiting Akt (also known as Protein
Kinase B) to the cell membrane, where it is phosphorylated and activated by other kinases
like PDK1 and mTORC2.[9]

o Downstream Effects: Activated Akt then phosphorylates a multitude of downstream target
proteins, leading to the promotion of cell survival (by inhibiting apoptosis), cell proliferation,
and cell growth.[9][10]

Derivatives of 3-Phenylimidazo[1,5-a]pyridine-1-carbaldehyde have been shown to inhibit
this pathway, which can lead to a reduction in cancer cell proliferation and survival.[2][3]
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Caption: Overview of the PI3K/Akt signaling pathway and point of inhibition.

Applications and Future Directions

3-Phenylimidazo[1,5-a]pyridine-1-carbaldehyde serves as a critical building block for the
synthesis of novel compounds with potential therapeutic applications, particularly in oncology.
Its derivatives have demonstrated the ability to target fundamental cancer-related pathways.

Future research directions may include:

o Lead Optimization: Systematic modification of the 3-phenylimidazo[1,5-a]pyridine-1-
carbaldehyde structure to improve potency, selectivity, and pharmacokinetic properties of its
derivatives.
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e Mechanism of Action Studies: Detailed investigation into the precise binding modes and
molecular interactions of these compounds with their biological targets (tubulin and PI3K/Akt
pathway components).

o Exploration of Other Therapeutic Areas: The imidazo[1,5-a]pyridine scaffold is known for a
wide range of biological activities, and derivatives of this compound could be explored for
other indications such as neurodegenerative diseases or infectious diseases.

o Materials Science: The unique electronic properties of the imidazo[1,5-a]pyridine core
suggest potential applications in the development of organic light-emitting diodes (OLEDSs)
and other advanced materials.

Conclusion

3-Phenylimidazo[1,5-a]pyridine-1-carbaldehyde is a synthetically valuable compound with a
promising pharmacological scaffold. Its role as a precursor to potent inhibitors of tubulin
polymerization and the PI3K/Akt signaling pathway highlights its importance in the field of drug
discovery and development. Further investigation and derivatization of this core structure are
likely to yield novel therapeutic agents and advanced materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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and industry. Email: info@benchchem.com
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